PI3Kdelta Kinase Inhibition: A Direct Comparison of Cellular Activity
In a cellular assay measuring inhibition of PI3Kdelta-mediated AKT phosphorylation, 2-Phenyl-3-(3-pyridinyl)acrylonitrile exhibits an IC50 value of 374 nM [1]. This value is substantially higher (less potent) than that of the highly optimized, clinical-stage PI3Kdelta inhibitor TGR-1202 (Umbralisib), which has a reported IC50 of 22.2 nM [2]. This 16.8-fold difference in potency demonstrates that 2-Phenyl-3-(3-pyridinyl)acrylonitrile is not a potent PI3Kdelta inhibitor and should be considered a tool compound for mechanistic studies rather than a lead candidate for therapeutic development.
| Evidence Dimension | Cellular PI3Kdelta Inhibition (AKT phosphorylation) |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | TGR-1202 (Umbralisib) IC50 = 22.2 nM |
| Quantified Difference | Target compound is 16.8-fold less potent |
| Conditions | Cellular assay: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay [1]. |
Why This Matters
This quantitative comparison establishes the compound's precise potency profile, enabling researchers to select it appropriately for studies where a less potent, tool-grade PI3Kdelta modulator is required, avoiding the procurement of more expensive and potent alternatives.
- [1] BindingDB. BDBM50394897 CHEMBL2165498. IC50: 374nM. Assay: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
- [2] Lannutti, B. J., Meadows, S. A., Herman, S. E., Kashishian, A., Steiner, B., Johnson, A. J., ... & Giese, N. A. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. View Source
